molecular formula C9H9B B1265569 (2-Bromocyclopropyl)benzene CAS No. 36617-02-4

(2-Bromocyclopropyl)benzene

Cat. No.: B1265569
CAS No.: 36617-02-4
M. Wt: 197.07 g/mol
InChI Key: IITYLOQJUHFLPM-UHFFFAOYSA-N
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Description

(2-Bromocyclopropyl)benzene is an organic compound with the molecular formula C9H9Br It consists of a benzene ring attached to a cyclopropyl group that is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromocyclopropyl)benzene typically involves the bromination of cyclopropylbenzene. One common method is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(2-Bromocyclopropyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form cyclopropylbenzene.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Cyclopropylphenol, cyclopropylamine, cyclopropyl ether.

    Oxidation: Cyclopropylbenzene carboxylic acid, cyclopropylbenzene ketone.

    Reduction: Cyclopropylbenzene.

Scientific Research Applications

(2-Bromocyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromocyclopropyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the cyclopropyl group is oxidized to form ketones or carboxylic acids through the action of strong oxidizing agents. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Lacks the bromine substituent, making it less reactive in substitution reactions.

    (2-Chlorocyclopropyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    (2-Iodocyclopropyl)benzene: Contains an iodine atom, which is more reactive in substitution reactions compared to bromine.

Uniqueness

(2-Bromocyclopropyl)benzene is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chlorinated or iodinated counterparts. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

(2-bromocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITYLOQJUHFLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957884
Record name (2-Bromocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36617-02-4
Record name (2-Bromocyclopropyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036617024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Bromocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromocyclopropyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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